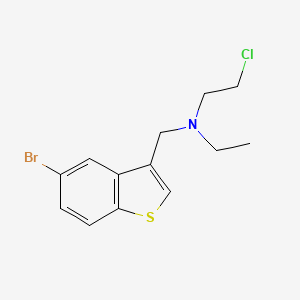
2,2',3,5,5',6-Hexachlorobiphenyl
概要
説明
2,2’,3,5,5’,6-Hexachlorobiphenyl is a polychlorinated biphenyl (PCB) compound, characterized by the presence of six chlorine atoms attached to a biphenyl structure. This compound is one of the 209 possible PCB congeners and is known for its persistence in the environment, bioaccumulation in living organisms, and potential toxic effects .
生化学分析
Biochemical Properties
2,2’,3,5,5’,6-Hexachlorobiphenyl plays a significant role in biochemical reactions, particularly in the activation of phase I and II xenobiotic metabolizing enzymes. It interacts with enzymes such as cytochrome P450 (CYP1A1), leading to the metabolism of various xenobiotics . This compound also mediates biochemical and toxic effects of halogenated aromatic hydrocarbons, influencing cell-cycle regulation and the development and maturation of tissues .
Cellular Effects
2,2’,3,5,5’,6-Hexachlorobiphenyl affects various cell types and cellular processes. It disrupts cellular calcium homeostasis and translocation of protein kinase C, leading to altered cell signaling pathways . This compound also influences gene expression by activating the expression of multiple phase I and II xenobiotic metabolizing enzyme genes . Additionally, it impacts cellular metabolism by interfering with the circadian clock and regulating the expression of core circadian components .
Molecular Mechanism
At the molecular level, 2,2’,3,5,5’,6-Hexachlorobiphenyl acts as a ligand-activated transcriptional activator. It binds to the xenobiotic response element (XRE) promoter region of genes it activates, leading to the expression of phase I and II xenobiotic metabolizing enzymes . This compound mediates biochemical and toxic effects through its interactions with halogenated aromatic hydrocarbons and involvement in cell-cycle regulation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,2’,3,5,5’,6-Hexachlorobiphenyl change over time. This compound is known for its stability and resistance to degradation, leading to long-term persistence in the environment . Studies have shown that it can cause long-term effects on cellular function, including disruption of calcium homeostasis and protein kinase C translocation . These effects are observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 2,2’,3,5,5’,6-Hexachlorobiphenyl vary with different dosages in animal models. At low doses, it can cause subtle changes in cellular function, while at high doses, it can lead to toxic and adverse effects . Studies have shown that high doses of this compound can cause neurotoxic effects, behavioral and cognitive deficits, and disruption of circadian rhythms .
Metabolic Pathways
2,2’,3,5,5’,6-Hexachlorobiphenyl is involved in various metabolic pathways, including the activation of phase I and II xenobiotic metabolizing enzymes . It interacts with enzymes such as cytochrome P450, leading to the metabolism of xenobiotics and the production of reactive metabolites . This compound also affects metabolic flux and metabolite levels by disrupting circadian rhythms and regulating the expression of core circadian components .
Transport and Distribution
Within cells and tissues, 2,2’,3,5,5’,6-Hexachlorobiphenyl is transported and distributed through interactions with transporters and binding proteins . It accumulates in lipid-rich tissues due to its lipophilic nature, leading to bioaccumulation and biomagnification in the food chain . This compound’s localization and accumulation can have significant impacts on its activity and function.
Subcellular Localization
2,2’,3,5,5’,6-Hexachlorobiphenyl is localized in various subcellular compartments, including the membrane . Its activity and function are influenced by its subcellular localization, which is directed by targeting signals and post-translational modifications . This compound’s localization in specific compartments or organelles can affect its interactions with biomolecules and its overall biochemical effects.
準備方法
Synthetic Routes and Reaction Conditions: 2,2’,3,5,5’,6-Hexachlorobiphenyl can be synthesized through the chlorination of biphenyl. The process involves the use of chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) under controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production of polychlorinated biphenyls, including 2,2’,3,5,5’,6-Hexachlorobiphenyl, was historically carried out by direct chlorination of biphenyl in the presence of a catalyst. due to the environmental and health hazards associated with PCBs, their production has been banned in many countries since the late 1970s .
Types of Reactions:
Oxidation: 2,2’,3,5,5’,6-Hexachlorobiphenyl can undergo oxidative degradation, often mediated by enzymes such as cytochrome P450 monooxygenases.
Reduction: This compound can be reduced under specific conditions, leading to the removal of chlorine atoms.
Substitution: Nucleophilic substitution reactions can occur, where chlorine atoms are replaced by other nucleophiles
Common Reagents and Conditions:
Oxidation: Enzymatic reactions using cytochrome P450.
Reduction: Reducing agents such as sodium borohydride (NaBH4).
Substitution: Nucleophiles like hydroxide ions (OH-) or amines
Major Products Formed:
Oxidation: Hydroxylated biphenyl derivatives.
Reduction: Partially dechlorinated biphenyls.
Substitution: Biphenyl derivatives with substituted functional groups
科学的研究の応用
2,2’,3,5,5’,6-Hexachlorobiphenyl has been extensively studied for its environmental impact and toxicological effects. It is used in research to understand the behavior of persistent organic pollutants (POPs) in the environment and their effects on human health. Additionally, it serves as a model compound in studies related to the degradation and remediation of PCBs .
作用機序
The toxic effects of 2,2’,3,5,5’,6-Hexachlorobiphenyl are primarily mediated through its interaction with the aryl hydrocarbon receptor (AhR). Upon binding to AhR, the compound can alter the expression of various genes involved in xenobiotic metabolism, leading to toxic outcomes. It can also disrupt endocrine functions by interfering with hormone receptors .
類似化合物との比較
- 2,2’,3,3’,5,5’-Hexachlorobiphenyl
- 2,2’,3,4,4’,5’-Hexachlorobiphenyl
- 2,2’,3,3’,4,4’-Hexachlorobiphenyl
Comparison: 2,2’,3,5,5’,6-Hexachlorobiphenyl is unique due to its specific chlorine substitution pattern, which influences its physical and chemical properties, such as solubility and reactivity. Compared to other hexachlorobiphenyls, it may exhibit different environmental persistence and bioaccumulation potential .
特性
IUPAC Name |
1,2,4,5-tetrachloro-3-(2,5-dichlorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Cl6/c13-5-1-2-7(14)6(3-5)10-11(17)8(15)4-9(16)12(10)18/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHCLFIWDCYOTOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C2=C(C(=CC(=C2Cl)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Cl6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2074160 | |
| Record name | 2,2',3,5,5',6-Hexachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2074160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52663-63-5 | |
| Record name | PCB 151 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52663-63-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2',3,5,5',6-Hexachlorobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052663635 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2',3,5,5',6-Hexachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2074160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2',3,5,5',6'-Hexachloro-1,1'-biphenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,2',3,5,5',6-HEXACHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R846435E65 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 2,2′,3,5,5′,6-Hexachlorobiphenyl (M-1) is a key metabolite identified during the in vitro metabolism of 2,2′,3,4′,5,5′,6-heptachlorobiphenyl (CB187) by liver microsomes, particularly in guinea pigs. [] The study highlights that the formation of M-1 is significantly increased in guinea pig liver microsomes treated with phenobarbital (PB), a cytochrome P450 (CYP) inducer. [] This suggests that specific CYP enzymes, particularly CYP2B18 in guinea pigs, play a crucial role in the metabolic pathway of CB187, leading to the formation of M-1. [] Understanding the metabolic products of CB187, such as M-1, is crucial for understanding the compound's overall toxicity and environmental fate.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![1,2,3,4,7,7-Hexachlorobicyclo[2.2.1]hepta-2,5-diene](/img/structure/B1210654.png)





